REACTION_CXSMILES
|
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].C([O-])([O-])=O.[Na+].[Na+].[CH3:21][N:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][N:29]=2)[CH2:24][C:23]1=O.[C:32]([O:35][C:36]1[CH:44]=[C:43]2[C:39]([CH2:40][C:41](=O)[N:42]2[CH3:45])=[CH:38][CH:37]=1)(=[O:34])[CH3:33]>C1COCC1>[CH3:21][N:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][N:29]=2)[CH2:24][C:23]1=[S:2].[C:32]([O:35][C:36]1[CH:44]=[C:43]2[C:39]([CH2:40][C:41](=[S:2])[N:42]2[CH3:45])=[CH:38][CH:37]=1)(=[O:34])[CH3:33] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CC2=CC=CN=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C2CC(N(C2=C1)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(ca. 15 minutes)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc and water
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC2=CC=CN=C12)=S
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C2CC(N(C2=C1)C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].C([O-])([O-])=O.[Na+].[Na+].[CH3:21][N:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][N:29]=2)[CH2:24][C:23]1=O.[C:32]([O:35][C:36]1[CH:44]=[C:43]2[C:39]([CH2:40][C:41](=O)[N:42]2[CH3:45])=[CH:38][CH:37]=1)(=[O:34])[CH3:33]>C1COCC1>[CH3:21][N:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][N:29]=2)[CH2:24][C:23]1=[S:2].[C:32]([O:35][C:36]1[CH:44]=[C:43]2[C:39]([CH2:40][C:41](=[S:2])[N:42]2[CH3:45])=[CH:38][CH:37]=1)(=[O:34])[CH3:33] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CC2=CC=CN=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C2CC(N(C2=C1)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(ca. 15 minutes)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc and water
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC2=CC=CN=C12)=S
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C2CC(N(C2=C1)C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |